![molecular formula C23H27N3O3 B2777763 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol CAS No. 899983-74-5](/img/structure/B2777763.png)
2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol
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Description
2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activity
Compounds including derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, similar to the chemical , have shown significant antimicrobial, anti-inflammatory, and antioxidant activities. A study identified compounds with high antimicrobial activity against S. aureus, as well as compounds with anti-inflammatory effects superior to the reference drug diclofenac, along with high antioxidant activity (Mandzyuk et al., 2020).
Sigma-Receptor Ligand Activity
Spiro[[2]benzopyran-1,4'-piperidines], which are structurally related to the compound in focus, have been investigated for their affinity for σ1- and σ2-receptors. These compounds, including spiropiperidines, displayed high affinity and selectivity for σ1-receptors over σ2-receptors, indicating potential for use in neuroscience and pharmacology research (Maier & Wünsch, 2002).
Application in Organic Synthesis
Reactions involving compounds structurally related to 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol have led to the creation of novel spiroproducts with unique structures. These reactions, often involving N-benzoylglycine and ortho-formylbenzoic acids, result in products with distinct molecular structures and potential applications in material science and organic chemistry (Younesi et al., 2009).
Potential in Drug Discovery
Derivatives similar to this compound have been synthesized and evaluated for potential psychotropic activity. Compounds like 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] showed potent antidepressant-like activity, suggesting their use in drug discovery for mental health treatments (Ong et al., 1981).
properties
IUPAC Name |
2-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-11-25-12-9-23(10-13-25)26-20(17-5-3-4-6-22(17)29-23)15-19(24-26)18-14-16(27)7-8-21(18)28/h3-8,14,20,27-28H,2,9-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWHOTIMQFGYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol |
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